1-ethyl-1H-pyrazole-3-carbohydrazide
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Overview
Description
1-Ethyl-1H-pyrazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C6H10N4O. It is part of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 1-ethyl-1H-pyrazole-3-carbohydrazide typically involves the reaction of ethylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with hydrazine hydrate. The reaction conditions often include the use of ethanol as a solvent and heating under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce pyrazoline derivatives.
Scientific Research Applications
1-Ethyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
1-Ethyl-1H-pyrazole-3-carbohydrazide can be compared with other pyrazole derivatives, such as:
1-Phenyl-1H-pyrazole-3-carbohydrazide: This compound has a phenyl group instead of an ethyl group, which can influence its reactivity and biological activity.
3,5-Dimethyl-1H-pyrazole-4-carbohydrazide: The presence of additional methyl groups can affect the compound’s stability and solubility.
1-Benzyl-1H-pyrazole-3-carbohydrazide: The benzyl group can enhance the compound’s lipophilicity and potentially its ability to cross biological membranes.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-ethylpyrazole-3-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-10-4-3-5(9-10)6(11)8-7/h3-4H,2,7H2,1H3,(H,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKYJZRFJOKDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599105 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-35-5 |
Source
|
Record name | 1-Ethyl-1H-pyrazole-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40599105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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